

# A Cross-Study Analysis of Direclidine Clinical Trial Data in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for **Direclidine** (NBI-1117568), a selective muscarinic M4 receptor agonist, with other emerging treatments for schizophrenia. The data presented is intended to offer an objective overview of the current clinical landscape for this class of compounds, supported by available experimental data.

# **Executive Summary**

**Direclidine** is an investigational antipsychotic agent demonstrating a novel mechanism of action through the selective agonism of the M4 muscarinic acetylcholine receptor. This approach aims to modulate dopamine signaling indirectly, offering a potential alternative to traditional dopamine receptor antagonists. This analysis focuses on the publicly available data from the Phase 2 clinical trial of **Direclidine** and compares it with data from trials of two other muscarinic receptor modulators: Xanomeline-trospium (KarXT), an M1/M4 receptor agonist, and Emraclidine, a selective M4 positive allosteric modulator.

## **Comparative Efficacy**

The primary measure of efficacy in recent schizophrenia clinical trials has been the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The following table summarizes the key efficacy results from the respective clinical trials.



| Drug            | Trial                                    | Dos<br>age     | N<br>(Dru<br>g)    | N<br>(Pla<br>cebo<br>) | Bas<br>eline<br>PAN<br>SS<br>(Dru<br>g) | Bas<br>eline<br>PAN<br>SS<br>(Pla<br>cebo | Cha<br>nge<br>from<br>Bas<br>eline<br>(Dru<br>g) | Cha<br>nge<br>from<br>Bas<br>eline<br>(Pla<br>cebo | Plac<br>ebo-<br>Adju<br>sted<br>Diffe<br>renc<br>e | p-<br>valu<br>e | Effe<br>ct<br>Size |
|-----------------|------------------------------------------|----------------|--------------------|------------------------|-----------------------------------------|-------------------------------------------|--------------------------------------------------|----------------------------------------------------|----------------------------------------------------|-----------------|--------------------|
| Direc<br>lidine | Phas<br>e 2<br>(NCT<br>0554<br>5111<br>) | 20<br>mg<br>QD | 210<br>(total<br>) | -18.2                  | -7.5                                    | 0.01                                      | 0.61                                             |                                                    |                                                    |                 |                    |
| 40<br>mg<br>QD  | Not Stati stical ly Signi fican t        | 0.28<br>2      |                    |                        |                                         |                                           |                                                  |                                                    |                                                    |                 |                    |
| 60<br>mg<br>QD  | Not Stati stical ly Signi fican t        | 0.18<br>9      |                    |                        |                                         |                                           |                                                  |                                                    |                                                    |                 |                    |
| 30<br>mg<br>BID | Not Stati stical ly Signi fican t        | 0.09<br>0      |                    |                        |                                         |                                           |                                                  |                                                    |                                                    |                 |                    |



| Xano<br>meli<br>ne-<br>trosp<br>ium<br>(Kar<br>XT) | EME<br>RGE<br>NT-2<br>(Pha<br>se 3) | Flexi<br>ble   | 126  | 125  | 98.3  | 97.9  | -21.2 | -11.6      | -9.6       | <0.0<br>001 | 0.61 |
|----------------------------------------------------|-------------------------------------|----------------|------|------|-------|-------|-------|------------|------------|-------------|------|
| Emra<br>clidin<br>e                                | EMP<br>OWE<br>R-1<br>(Pha<br>se 2)  | 10<br>mg<br>QD | 125  | 127  | 97.6  | 98.3  | -14.7 | -13.5      | -1.2       | Not<br>Met  |      |
| 30<br>mg<br>QD                                     | 127                                 | 127            | 97.9 | 98.3 | -16.5 | -13.5 | -3.0  | Not<br>Met |            |             | -    |
| EMP<br>OWE<br>R-2<br>(Pha<br>se 2)                 | 15<br>mg<br>QD                      | 122            | 128  | 98.0 | 97.4  | -18.5 | -16.1 | -2.4       | Not<br>Met |             |      |
| 30<br>mg<br>QD                                     | 123                                 | 128            | 97.2 | 97.4 | -14.2 | -16.1 | +1.9  | Not<br>Met |            |             |      |

Note: For the **Direclidine** Phase 2 trial, the total number of participants across all arms was 210. Specific numbers for each dose group were not publicly available. The "Not Statistically Significant" designation for the higher doses of **Direclidine** indicates that they did not meet the primary endpoint[1]. Emraclidine did not meet its primary endpoint in the EMPOWER trials[2][3] [4].

# **Secondary Efficacy Endpoints**



| Drug                                                | Trial                                                        | Endpoint                                             | Result                                                       |
|-----------------------------------------------------|--------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------|
| Direclidine                                         | Phase 2                                                      | Clinical Global<br>Impression of Severity<br>(CGI-S) | Statistically significant improvement with 20 mg dose[1][5]. |
| Marder Factor Score – Positive Symptom Change       | Statistically significant improvement with 20 mg dose[1][5]. |                                                      |                                                              |
| Marder Factor Score –<br>Negative Symptom<br>Change | Statistically significant improvement with 20 mg dose[1][5]. | _                                                    |                                                              |
| Xanomeline-trospium (KarXT)                         | EMERGENT-2 (Phase 3)                                         | PANSS Positive<br>Subscale Score                     | Statistically significant reduction[6].                      |
| PANSS Negative<br>Subscale Score                    | Statistically significant reduction[6].                      |                                                      |                                                              |

# **Comparative Safety and Tolerability**

The safety and tolerability profiles of these novel agents are a key area of interest, as they are expected to differ from traditional antipsychotics.



| Drug                           | Trial                      | Most Common Adverse Events (>5% and >Placebo)                                                                                                                                                                                                                                       | Discontinuation Rate due to AEs |  |
|--------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|--|
| Direclidine                    | Phase 2                    | Somnolence (10.7% vs 2.9% placebo), Dizziness (9.3% vs 1.4% placebo)[1][7].                                                                                                                                                                                                         | Similar to placebo[1] [7].      |  |
| Xanomeline-trospium<br>(KarXT) | EMERGENT-2 (Phase<br>3)    | Constipation (21% vs 10% placebo), Dyspepsia (19% vs 8% placebo), Headache (14% vs 12% placebo), Nausea (19% vs 6% placebo), Vomiting (14% vs 1% placebo), Hypertension (10% vs 1% placebo), Dizziness (9% vs 3% placebo), GERD (6% vs 0% placebo), Diarrhea (6% vs 3% placebo)[8]. | 7% vs 6% placebo[6].            |  |
| Emraclidine                    | EMPOWER-1 & 2<br>(Phase 2) | Headache (13-15% vs<br>9-11% placebo), Dry<br>Mouth (4-9% vs 1-2%<br>placebo), Dyspepsia<br>(4-8% vs 2-3%<br>placebo)[2].                                                                                                                                                           | Not reported.                   |  |

# Experimental Protocols General Schizophrenia Clinical Trial Design

The clinical trials for **Direclidine**, Xanomeline-trospium, and Emraclidine followed a similar general protocol for acute schizophrenia treatment.



#### 1. Screening Phase:

- Inclusion Criteria: Adults (typically 18-65 years) with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychosis, with a PANSS total score typically ≥ 80 and a Clinical Global Impression - Severity (CGI-S) score ≥ 4.
- Exclusion Criteria: Significant unstable medical conditions, substance use disorder meeting criteria for primary diagnosis, and history of non-response to adequate trials of antipsychotics.
- 2. Washout Period (if applicable):
- Previous antipsychotic medications are discontinued to establish a baseline of symptoms without the influence of other treatments.
- 3. Randomization and Treatment Phase:
- Participants are randomly assigned to receive the investigational drug or a placebo in a double-blind manner.
- The treatment duration for these acute studies is typically 5 to 6 weeks.
- Dosing may be fixed or flexible, with titration schedules to manage tolerability.
- 4. Efficacy and Safety Assessments:
- Primary Efficacy Endpoint: The primary outcome measure is the change from baseline in the PANSS total score at the end of the treatment period.
- Secondary Efficacy Endpoints: These often include changes in PANSS subscales (positive, negative, and general psychopathology), the CGI-S score, and other relevant psychiatric scales.
- Safety Assessments: Monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
- 5. Follow-up Phase:



A safety follow-up period after the last dose of the investigational drug.

## **Mechanism of Action and Signaling Pathways**

**Direclidine**, Xanomeline, and Emraclidine all target muscarinic acetylcholine receptors, but with different selectivity profiles. **Direclidine** is a selective M4 receptor agonist. Xanomeline is an agonist at both M1 and M4 receptors. Emraclidine is a positive allosteric modulator (PAM) of the M4 receptor.

The therapeutic rationale for targeting the M4 receptor in schizophrenia is based on its role in modulating dopamine release in the striatum.



Click to download full resolution via product page

Mechanism of M4 Receptor Agonism in Schizophrenia.

Activation of the M4 autoreceptors on cholinergic interneurons by **Direclidine** leads to a reduction in acetylcholine release. This, in turn, decreases the stimulation of dopamine release, thereby alleviating the hyperdopaminergic state associated with psychosis.





# **Experimental Workflow**

The following diagram illustrates a typical workflow for a Phase 2/3 clinical trial in acute schizophrenia.





Click to download full resolution via product page

Typical Clinical Trial Workflow for Acute Schizophrenia.



### Conclusion

**Direclidine** has demonstrated a statistically significant and clinically meaningful effect in reducing the symptoms of schizophrenia at a dose of 20 mg once daily in a Phase 2 trial. Its efficacy, as measured by the placebo-adjusted change in PANSS total score, is within the range of other emerging muscarinic agonists. The safety profile of **Direclidine** appears to be distinct from both traditional antipsychotics and other muscarinic modulators, with somnolence and dizziness being the most frequently reported adverse events. The failure of the higher doses of **Direclidine** to meet the primary endpoint suggests a narrow therapeutic window, which will require further investigation in Phase 3 trials. The comparative data suggests that the muscarinic receptor class holds promise for the treatment of schizophrenia, offering a novel mechanism of action with the potential for an improved side-effect profile compared to existing therapies. Further data from ongoing and planned Phase 3 trials will be crucial to fully delineate the therapeutic potential of **Direclidine** and its place in the evolving treatment landscape for schizophrenia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Karuna Therapeutics Announces The Lancet Publication of Data from Phase 3 EMERGENT-2 Trial Evaluating KarXT in Schizophrenia BioSpace [biospace.com]
- 2. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. hcplive.com [hcplive.com]
- 7. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]



- 8. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Study Analysis of Direclidine Clinical Trial Data in Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619929#cross-study-analysis-of-direclidineclinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com